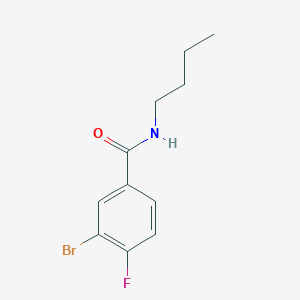

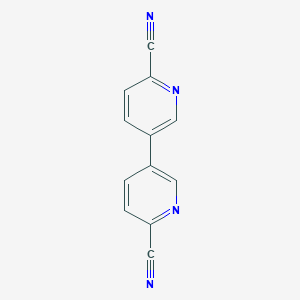

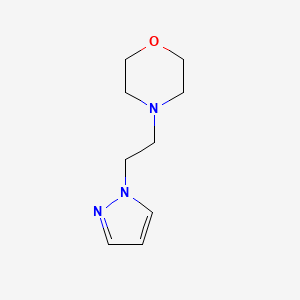

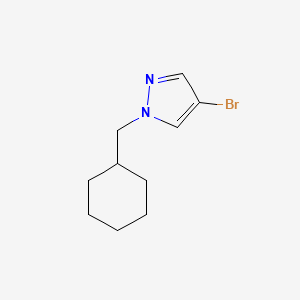

![molecular formula C10H7BrN4S B1522789 5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole CAS No. 1249435-27-5](/img/structure/B1522789.png)

5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole

Overview

Description

“5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole” is a chemical compound that has been studied for its potential applications in various fields. It has been found to be a potent and selective inhibitor of the bromodomain and extra-terminal (BET) proteins . These proteins are involved in regulating gene expression, and inhibiting them can help reduce inflammation and excitability, making this compound a promising agent for the treatment of neuropathic pain .

Synthesis Analysis

The synthesis of this compound involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo [4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid-liquid (CTP) allows the isolation of the expected regioisomers compounds .

Molecular Structure Analysis

The molecular structure of “5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole” has been elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method . The imidazopyridine fused ring is almost planar .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole” have been analyzed using Density Functional Theory (DFT). The HOMO-LUMO energy gap was calculated, which was used to examine the inter/intra molecular charge transfer . The molecular electrostatic potential map was calculated to investigate the reactive sites that were present in the molecule .

Scientific Research Applications

Inhibition Performance in Corrosion Science

Imidazo[4,5-b] pyridine derivatives have shown significant potential in corrosion science. A study by Saady et al. (2021) evaluated the inhibitory performance of these derivatives against mild steel corrosion in acidic environments. Their findings revealed that these compounds, particularly the 6-bromo-imidazo[4,5-b]pyridine derivatives, exhibited high inhibition performance, demonstrating their utility as mixed-type inhibitors in corrosion science (Saady et al., 2021).

Potential in Medicinal Chemistry

These derivatives have also been explored in the field of medicinal chemistry. For example, a study by Deep et al. (2016) highlighted the imidazo[1,2-a]pyridine scaffold, a closely related structure, as a potential therapeutic agent due to its wide range of applications in areas such as anticancer, antimicrobial, antiviral, and antidiabetic treatments. This indicates the broad medicinal applications of these compounds (Deep et al., 2016).

Applications in Antimicrobial Activity

The 6-bromo-imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their antimicrobial activity. Studies like those conducted by Althagafi and Abdel‐Latif (2021) demonstrate that these compounds exhibit remarkable antibacterial activities. This reinforces the potential of these derivatives in developing new antibacterial agents (Althagafi & Abdel‐Latif, 2021).

Role in Organic Synthesis

In organic synthesis, these compounds have been explored for their utility in the construction of complex molecules. For instance, a study by Shibahara, Dohke, and Murai (2012) developed a method for the oxidative coupling of heteroarenes and terminal alkynes, utilizing imidazo[1,5-a]pyridines. This research highlights the role of these derivatives in facilitating the synthesis of complex organic compounds with potential applications in various fields (Shibahara, Dohke, & Murai, 2012).

Use in Photophysical Investigations

Imidazo[1,5-a]pyridines have been studied for their photophysical properties, especially as fluorescent probes. Renno et al. (2022) synthesized imidazo[1,5-a]pyridine-based fluorophores and investigated their interaction with liposome models, highlighting their potential as cell membrane probes due to their stable scaffold and emissive properties (Renno et al., 2022).

Safety And Hazards

While specific safety and hazard information for “5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole” is not available, it’s important to handle all chemical compounds with care and use appropriate safety measures. Some compounds in this class did not show cytotoxicity against human foreskin fibroblast-1 cells .

properties

IUPAC Name |

5-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-4-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN4S/c1-5-8(16-4-13-5)10-14-7-2-6(11)3-12-9(7)15-10/h2-4H,1H3,(H,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOZQDBIHDJAGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=NC3=C(N2)C=C(C=N3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

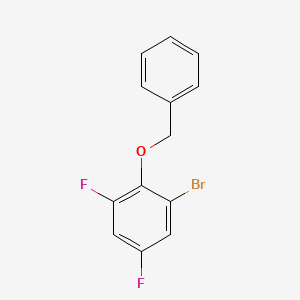

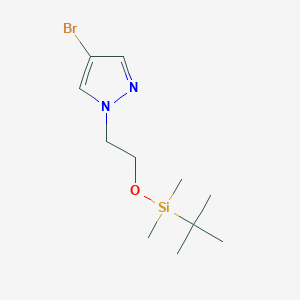

![2,2,2-trifluoroethyl N-[3-(2-oxoimidazolidin-1-yl)phenyl]carbamate](/img/structure/B1522706.png)